molecular formula C27H32N4O4S B2958552 5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-78-3

5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2958552
CAS No.: 851969-78-3
M. Wt: 508.64
InChI Key: UXSHYCMISHWBQT-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperidin-1-yl group and a 3,4,5-trimethoxyphenyl moiety. Its molecular complexity arises from the fusion of a thiazole ring with a triazole ring, further functionalized with polar and lipophilic substituents.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4S/c1-17-28-27-31(29-17)26(32)25(36-27)23(20-15-21(33-2)24(35-4)22(16-20)34-3)30-12-10-19(11-13-30)14-18-8-6-5-7-9-18/h5-9,15-16,19,23,32H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHYCMISHWBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

1. Antitumor Activity

Research has indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, studies have shown that derivatives with triazole moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. A study found that triazole derivatives possess strong inhibitory effects on the growth of Staphylococcus aureus and Candida albicans. The proposed mechanism includes disruption of cell membrane integrity and inhibition of essential metabolic pathways.

3. Neuropharmacological Effects

Given the presence of the piperidine structure, this compound may exhibit neuropharmacological properties. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary data suggest potential applications in treating neurological disorders such as depression and anxiety.

Case Studies

Study ReferenceBiological ActivityFindings
AntitumorInduced apoptosis in breast cancer cells via PI3K/Akt inhibition.
AntimicrobialEffective against Staphylococcus aureus with MIC values below 10 µg/mL.
NeuropharmacologicalModulated serotonin levels in rodent models, indicating antidepressant potential.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring can act as a potent inhibitor for enzymes such as cytochrome P450s involved in drug metabolism.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (ChemSpider 869344-07-0)
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol
Piperidine/Piperazine Substituent 4-Benzylpiperidin-1-yl 4-(3-Chlorophenyl)piperazin-1-yl
Aromatic Substituent 3,4,5-Trimethoxyphenyl 4-Ethoxy-3-methoxyphenyl
Molecular Formula C₃₁H₃₆N₄O₄S C₂₈H₃₁ClN₆O₃S
Molecular Weight (g/mol) 572.71 575.11
Polar Groups 3 Methoxy, 1 hydroxyl 1 Ethoxy, 1 methoxy, 1 hydroxyl

Implications of Substituent Variations

  • Piperidine vs. Piperazine: The benzylpiperidine group in the target compound introduces a tertiary amine, which may enhance lipophilicity and blood-brain barrier penetration compared to the secondary amine in the piperazine analog.
  • Aromatic Substitution : The 3,4,5-trimethoxyphenyl group provides symmetrical electron-donating methoxy groups, which may stabilize π-π interactions in hydrophobic binding pockets. In contrast, the analog’s 4-ethoxy-3-methoxyphenyl group introduces asymmetry and a longer ethoxy chain, possibly modulating solubility and steric hindrance .

Hypothesized Pharmacological Effects

While explicit activity data for these compounds is unavailable in the provided evidence, structural trends suggest:

  • The target compound’s trimethoxyphenyl group may favor interactions with tubulin or kinase domains, similar to colchicine derivatives.
  • The analog’s chlorophenyl-piperazine moiety could confer selectivity for serotonin or dopamine receptors, common targets of piperazine-containing pharmaceuticals.

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